5-(3,4-Dimethoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(3,4-Dimethoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a pyrazolo[1,5-a]pyrimidine core substituted with 3,4-dimethoxyphenyl, phenyl, and trifluoromethyl groups. These substitutions confer distinct chemical and biological properties, making it a valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . The reaction conditions often require the use of β-alkoxy derivatives of 1,3-diketones to achieve regioselective introduction of substituents . The process may involve intermediate enamines and is conducted under controlled temperatures and solvent conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic pathways, including the use of enaminones, acetoacetanilide, and other 1,3-electrophilic reagents . The development of target-specific pyrazolo[1,5-a]pyrimidine drugs often requires strategic placement of functional groups, which may necessitate long reaction times and harsh conditions . Recent advancements in multicomponent reactions (MCRs) have provided more efficient and rapid synthesis methods .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield amines or other reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like acetic acid or trifluoroacetic acid, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines . Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to block hypoglycemic augmentation of norepinephrine in the hypothalamic arcuate . The compound’s effects are mediated through its binding to target proteins, leading to alterations in cellular signaling pathways and biological activities .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, including enzyme inhibition.
Uniqueness
5-(3,4-Dimethoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the dimethoxyphenyl and phenyl groups contribute to its biological activity and specificity .
Properties
Molecular Formula |
C21H16F3N3O2 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H16F3N3O2/c1-28-17-9-8-14(10-18(17)29-2)16-11-19(21(22,23)24)27-20(26-16)15(12-25-27)13-6-4-3-5-7-13/h3-12H,1-2H3 |
InChI Key |
AYJYWFCTGPENTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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